molecular formula C9H16N4O2 B10851799 N-omega-propargyl-L-arginine

N-omega-propargyl-L-arginine

Cat. No.: B10851799
M. Wt: 212.25 g/mol
InChI Key: IAYULXZCALADJD-ZETCQYMHSA-N
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Description

N-omega-propargyl-L-arginine: is a derivative of the amino acid arginine. It is known for its role as an inhibitor of nitric oxide synthase, particularly neuronal nitric oxide synthase

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-omega-propargyl-L-arginine typically involves the reaction of L-arginine with propargyl bromide under basic conditions. The reaction is carried out in an aqueous solution with a base such as sodium hydroxide to facilitate the substitution reaction .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and pH, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: N-omega-propargyl-L-arginine primarily undergoes substitution reactions due to the presence of the propargyl group. It can also participate in oxidation and reduction reactions .

Common Reagents and Conditions:

    Substitution Reactions: Propargyl bromide and a base like sodium hydroxide.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide.

    Reduction Reactions: Reducing agents like sodium borohydride.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives .

Mechanism of Action

N-omega-propargyl-L-arginine exerts its effects by inhibiting nitric oxide synthase enzymes. It binds to the active site of the enzyme, preventing the conversion of L-arginine to nitric oxide. This inhibition affects various molecular targets and pathways, including those involved in neurotransmission and vascular regulation .

Comparison with Similar Compounds

Uniqueness: N-omega-propargyl-L-arginine is unique due to its propargyl group, which provides specific inhibitory properties against neuronal nitric oxide synthase. This makes it more selective compared to other similar compounds .

Properties

Molecular Formula

C9H16N4O2

Molecular Weight

212.25 g/mol

IUPAC Name

(2S)-2-amino-5-[[amino-(prop-2-ynylamino)methylidene]amino]pentanoic acid

InChI

InChI=1S/C9H16N4O2/c1-2-5-12-9(11)13-6-3-4-7(10)8(14)15/h1,7H,3-6,10H2,(H,14,15)(H3,11,12,13)/t7-/m0/s1

InChI Key

IAYULXZCALADJD-ZETCQYMHSA-N

Isomeric SMILES

C#CCNC(=NCCC[C@@H](C(=O)O)N)N

Canonical SMILES

C#CCNC(=NCCCC(C(=O)O)N)N

Origin of Product

United States

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